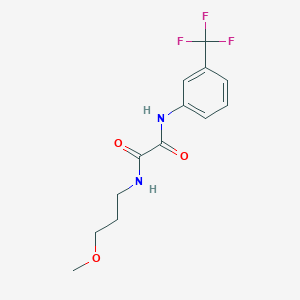
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP is a psychoactive drug that has been widely studied due to its potential therapeutic applications.
科学研究应用
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties. This compound has also been studied for its potential use in the treatment of migraines, Parkinson's disease, and neuropathic pain. Additionally, this compound has been used as a research tool to study the role of serotonin receptors in various physiological processes.
作用机制
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as a partial agonist at the serotonin 5-HT1B and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of these receptors, leading to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It can increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. This compound has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of serotonin receptors. Additionally, this compound has been shown to have antipsychotic effects, possibly through its interaction with dopamine receptors.
实验室实验的优点和局限性
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several advantages as a research tool. It is a well-established and readily available compound that can be easily synthesized in a laboratory setting. This compound has also been extensively studied, and its effects on serotonin and dopamine receptors are well-documented. However, this compound has some limitations as a research tool. Its psychoactive effects can make it difficult to distinguish between its therapeutic effects and its side effects. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One potential direction is the development of more selective agonists for the serotonin 5-HT1B and 5-HT2A receptors. This could lead to the development of more effective therapeutic agents with fewer side effects. Another potential direction is the study of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the use of this compound as a research tool to study the role of serotonin and dopamine receptors in various physiological processes could lead to a better understanding of these systems and their potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anxiolytic, antidepressant, and antipsychotic properties. This compound acts as a partial agonist at the serotonin 5-HT1B and 5-HT2A receptors, and it has affinity for the dopamine D2 receptor. While this compound has some limitations as a research tool, it has several advantages and has potential for future therapeutic applications.
合成方法
N1-(3-methoxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process using readily available starting materials. The first step involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to produce the corresponding carbamate. The carbamate is then reacted with 3-methoxy-1-propanol in the presence of a base to yield this compound. The synthesis method for this compound has been well-established and can be easily replicated in a laboratory setting.
属性
IUPAC Name |
N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-21-7-3-6-17-11(19)12(20)18-10-5-2-4-9(8-10)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWJYNQVKKXDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

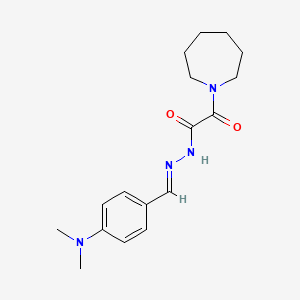
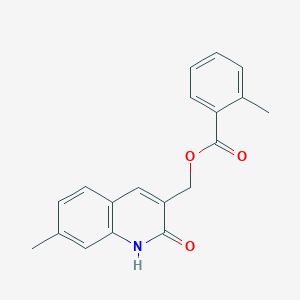
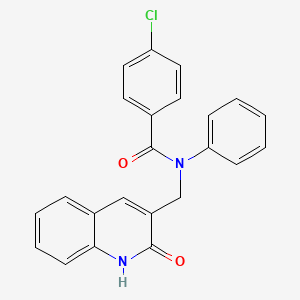
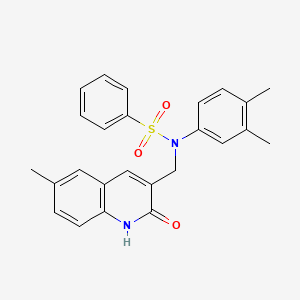
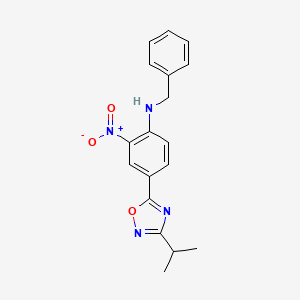
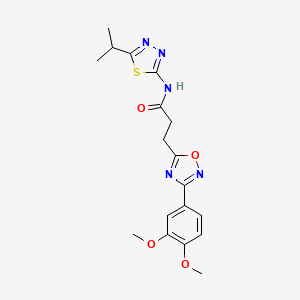
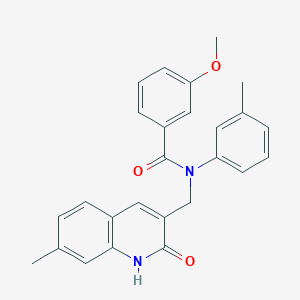

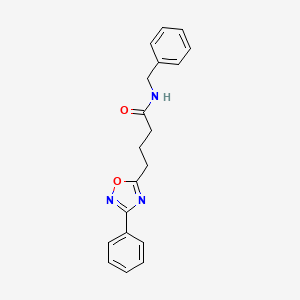
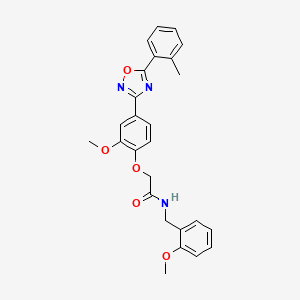
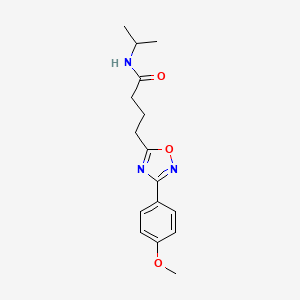
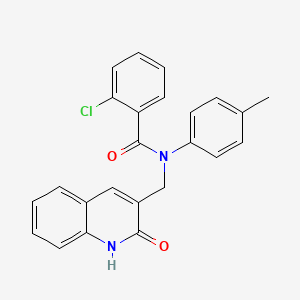
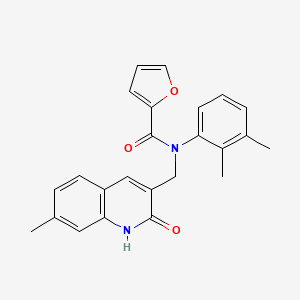
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)